Ethyl Perfluorononanoate

概要

説明

It is a colorless to almost colorless liquid with a boiling point of 84-85°C at 15 mmHg and a density of approximately 1.605 g/cm³ . This compound is part of a broader class of perfluorinated chemicals known for their unique chemical and physical properties, including high thermal and chemical stability, and low surface energy .

準備方法

Ethyl Perfluorononanoate can be synthesized through various methods. One common synthetic route involves the reaction of perfluorooctyl iodide with diethyl carbonate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

化学反応の分析

Hydrolysis Reactions

Ethyl perfluorononanoate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield perfluorononanoic acid and ethanol.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic substitution at the ester group. The electron-withdrawing fluorine atoms stabilize intermediates but reduce reaction kinetics compared to non-fluorinated esters .

Oxidation Reactions

Oxidation of this compound typically targets the alkyl chain or ester functional group.

Research Findings :

- Computational studies suggest oxidation pathways involve radical intermediates, with perfluorinated carboxylates as primary products .

- Environmental degradation via atmospheric oxidation is minimal due to high C–F bond strength .

Reduction Reactions

Reductive cleavage of the ester group or perfluoroalkyl chain is achievable under controlled conditions.

Key Challenge :

Fluorine’s strong electron-withdrawing nature impedes reduction, necessitating harsh conditions that risk side reactions .

Substitution Reactions

The ethyl ester group undergoes nucleophilic substitution with amines, alcohols, or thiols.

Mechanistic Notes :

- Substitution at the ester group follows an SN2 mechanism, with steric hindrance from fluorine atoms slowing kinetics .

Thermal Decomposition

At elevated temperatures (>300°C), decomposition generates hazardous fluorinated byproducts.

Environmental Impact :

Thermal breakdown products, such as perfluorocarboxylic acids, resist further degradation and bioaccumulate .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate | Oxidation Susceptibility | Thermal Stability |

|---|---|---|---|

| This compound | Low | Moderate | High |

| Ethyl perfluorooctanoate | Low | Moderate | High |

| Non-fluorinated ethyl esters | High | High | Low |

Trends :

- Fluorination reduces reactivity across all reaction types due to C–F bond strength and steric effects .

- Chain length minimally influences reactivity in perfluorinated esters .

Environmental and Biological Degradation

科学的研究の応用

Scientific Research Applications

-

Biotransformation Studies

- Ethyl perfluorononanoate has been utilized in studies investigating the biotransformation of perfluorinated compounds in biological systems. Research indicates that compounds like N-ethyl perfluorooctanesulfonamide can be converted into more persistent substances such as perfluorooctanesulfonate in vivo, highlighting the metabolic pathways involved in perfluorinated compound degradation . Understanding these pathways is crucial for assessing the environmental impact and potential toxicity of this compound.

-

Toxicological Assessments

- Toxicological studies have examined the effects of this compound on various biological systems. For instance, research has shown that exposure to related compounds can lead to oxidative stress and mitochondrial dysfunction in animal models . Such studies are essential for evaluating the safety and potential health risks associated with exposure to this compound.

- Environmental Monitoring

Industrial Applications

-

Coatings and Surface Treatments

- The unique properties of this compound make it an attractive candidate for use in coatings and surface treatments. Its hydrophobic nature can enhance the performance of materials by providing water- and stain-resistant surfaces, which is beneficial in applications ranging from textiles to industrial equipment.

-

Chemical Intermediates

- This compound can serve as an intermediate in the synthesis of other fluorinated compounds. Its ability to undergo various chemical reactions while maintaining stability makes it valuable in the production of specialty chemicals used in pharmaceuticals and agrochemicals.

-

Potential Use in Firefighting Foams

- Due to its surface-active properties, this compound may have applications in firefighting foams. These foams rely on fluorinated surfactants to effectively suppress flammable liquid fires by forming a barrier between the fuel and the air.

Case Studies

作用機序

The mechanism of action of Ethyl Perfluorononanoate involves its interaction with various molecular targets and pathways. One established mechanism is the activation of the nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) . This activation can lead to various biological effects, including changes in lipid metabolism and inflammation . Other potential mechanisms include disruption of cell-cell communication, mitochondrial dysfunction, and oxidative stress .

類似化合物との比較

Ethyl Perfluorononanoate is part of a broader class of perfluorinated compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) . Compared to these compounds, this compound has a longer carbon chain and different functional groups, which can lead to different chemical and physical properties . For example, it may have higher thermal stability and lower surface energy compared to PFOA and PFOS .

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluorononanoic acid (PFNA)

- Perfluorodecanoic acid (PFDA)

This compound’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other perfluorinated compounds.

生物活性

Ethyl perfluorononanoate (EPN) is a perfluoroalkyl substance (PFAS) characterized by its unique chemical structure, which includes a perfluorinated carbon chain. This compound has garnered attention due to its potential biological effects and environmental persistence. This article explores the biological activity of EPN, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EPN is chemically represented as CHFO with a molecular weight of approximately 500 g/mol. Its structure consists of a long carbon chain fully fluorinated, which contributes to its hydrophobic and lipophobic properties. This unique structure results in high stability and resistance to degradation, making EPN persistent in the environment.

Mechanisms of Biological Activity

The biological activity of EPN and other PFAS compounds is primarily mediated through interactions with various cellular pathways:

- Peroxisome Proliferator-Activated Receptors (PPARs) : EPN has been shown to activate PPARα, leading to alterations in lipid metabolism and liver function. This activation can result in increased liver weight and changes in biochemical markers associated with liver damage .

- Oxidative Stress : Exposure to EPN may induce oxidative stress by increasing the production of reactive oxygen species (ROS). This mechanism has been linked to mitochondrial dysfunction and peroxisome proliferation, which can lead to cellular damage and inflammation .

- Immune System Effects : Studies indicate that PFAS compounds like EPN can affect immune responses, including reduced antibody production and increased susceptibility to infections. These effects are particularly concerning given the role of immune function in overall health .

Case Study Overview

Several studies have investigated the toxicological effects of EPN, particularly in animal models. Below is a summary of key findings:

Observed Effects

- Hepatotoxicity : Repeated exposure to EPN has been associated with increased liver weight and biochemical changes indicative of liver injury. The compound's ability to activate PPARα is implicated in these hepatotoxic effects .

- Developmental Toxicity : Research indicates that exposure during critical developmental windows can lead to adverse outcomes such as reduced fetal growth and impaired organ development, particularly in mammary glands .

- Immunotoxicity : EPN exposure has been linked to alterations in immune function, including reduced antibody responses and increased vulnerability to infections .

Environmental Persistence and Biotransformation

EPN is highly resistant to biodegradation, leading to its accumulation in various environmental compartments. Studies have shown that it can undergo biotransformation into more toxic metabolites within wastewater treatment plants, contributing to its persistence in the ecosystem . The environmental fate of EPN raises concerns regarding its long-term ecological impacts.

特性

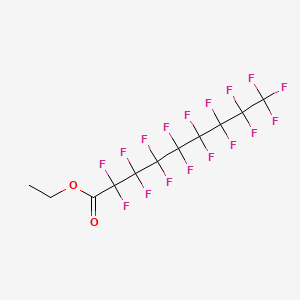

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLDSHOYANTUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184456 | |

| Record name | Ethyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-52-7 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorononan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl perfluorononanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SH42J49JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。